molecular formula C17H14N6O B2958532 N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415453-50-6

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No. B2958532
CAS RN: 2415453-50-6
M. Wt: 318.34
InChI Key: XCSULOLJTJHMCL-UHFFFAOYSA-N
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Description

The compound “N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures .


Synthesis Analysis

The synthesis of compounds containing the 3-methyl-1H-pyrazol-5-yl group involves intermediate derivatization methods (IDMs) . These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS . The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate was determined by X-ray diffraction .


Molecular Structure Analysis

The molecular structure of compounds containing the 3-methyl-1H-pyrazol-5-yl group can be determined using techniques such as X-ray diffraction . The structure of these compounds can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactivity of compounds containing the 3-methyl-1H-pyrazol-5-yl group can be analyzed using global reactivity parameters . These compounds exhibit various biological activities, high selectivities, and low toxicities .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds containing the 3-methyl-1H-pyrazol-5-yl group can be analyzed using techniques such as melting point (mp), 1 HNMR, 13 CNMR, and HRMS .

Mechanism of Action

The mechanism of action of compounds containing the 3-methyl-1H-pyrazol-5-yl group can vary depending on the specific compound and its intended use. For example, some compounds are used as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

properties

IUPAC Name

N-(5-methyl-2-phenylpyrazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O/c1-12-11-16(23(20-12)13-5-3-2-4-6-13)19-17(24)14-7-8-15-18-9-10-22(15)21-14/h2-11H,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSULOLJTJHMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=NN3C=CN=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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